5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Overview
Description
The compound “5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine” is a complex organic molecule. It is part of the class of compounds known as [1,2,4]triazolo[1,5-a]pyrimidines .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Various strategies have been developed for the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a unique heterocyclic structure present in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The compound can undergo various reactions due to the presence of multiple reactive sites, including the nitrogen atoms in the triazole ring and the amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Information like melting point, boiling point, density, molecular formula, molecular weight, and toxicity can be found on chemical databases .Scientific Research Applications
Corrosion Inhibition
This compound has been studied for its potential as a corrosion inhibitor , particularly for steel in acidic environments . The derivatives of the 1,2,4-triazole class, to which this compound belongs, have shown significant anticorrosive effects. They are effective in protecting steel surfaces from corrosion, which is crucial for extending the lifespan of industrial equipment.
Antimalarial Activity
Derivatives of this compound have been used as reactants for synthesizing dihydroorotate dehydrogenase inhibitors with antimalarial activity . This application is particularly important in the ongoing fight against malaria, as it provides a pathway to developing new antimalarial drugs.
Pharmacological Research
The compound has applications in pharmacological research, particularly in investigating the activity caused by binding to HIV TAR RNA . This research is vital for understanding the mechanisms of HIV infection and developing targeted therapies.
Synthesis of Heterocyclic Compounds
In the field of organic chemistry, this compound is used for the synthesis of various heterocyclic compounds . These compounds have diverse applications, including in the development of pharmaceuticals and agrochemicals.
Fatty Acid-Binding Protein Inhibition
The compound has been recognized for its potential to inhibit certain isoforms of fatty acid-binding proteins (FABPs) . FABP4 and FABP5 are targets for treating disorders such as dyslipidemia, coronary heart disease, and diabetes.
Chemical Processing of Organic Waste
Another application is in the chemical processing of organic waste . The compound can be derived from fatty acids, which are a byproduct of coconut oil processing, thus providing a sustainable method for waste utilization.
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound 5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine interacts with CDK2, inhibiting its activity . This inhibition leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within certain cell types .
Biochemical Pathways
The compound 5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 and its significant cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of 5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine is the significant inhibition of the growth of examined cell lines . Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
properties
IUPAC Name |
5-[4-(dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-24(2)15-10-8-13(9-11-15)17-16(20)18(14-6-4-3-5-7-14)25-19(23-17)21-12-22-25/h3-12,16-18H,20H2,1-2H3,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYHLZGFKWPBNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(C(N3C(=NC=N3)N2)C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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